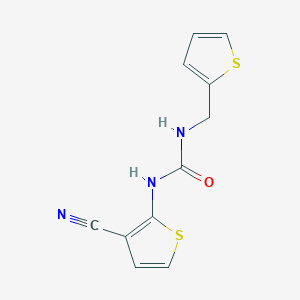

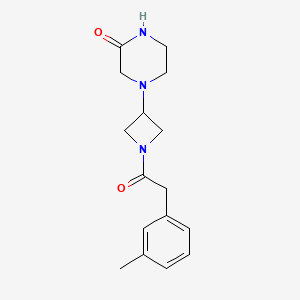

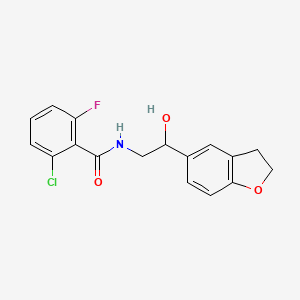

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activity. Urea derivatives are known for their diverse pharmacological properties and have been the subject of various studies to explore their potential as therapeutic agents. For instance, urea derivatives have been investigated as tyrosine kinase inhibitors, which are important in the treatment of diseases like cancer due to their role in cell signaling pathways .

Synthesis Analysis

The synthesis of urea derivatives can involve various strategies, including the use of reagents that facilitate the formation of the urea moiety. For example, the Lossen rearrangement is a method that can be used to synthesize ureas from carboxylic acids, as demonstrated by the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This method allows for the conversion of carboxylic acids to ureas in a single pot, which is advantageous in terms of simplicity and environmental friendliness due to the recyclability of byproducts .

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the bond lengths, angles, and overall conformation of the molecule. For instance, the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, revealed the presence of hydrogen bonding interactions that play a crucial role in stabilizing the crystal structure . Similarly, Density Functional Theory (DFT) studies can be used to optimize the structure of urea derivatives and compare the theoretical data with experimental results, as seen in the study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for interactions with biological targets, such as enzymes and receptors. For example, certain urea derivatives have been found to inhibit VEGFR-2 tyrosine kinase, which is significant in the context of antiangiogenic effects and cancer treatment . The structure-activity relationship (SAR) analysis of these compounds can lead to the identification of potent inhibitors with minimal cellular toxicity, as seen in the study of novel urea derivatives with anti-CML activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drugs. The substituents on the urea moiety can significantly affect these properties, as they can alter the molecule's interactions with solvents and other molecules. The studies of urea derivatives often include an assessment of these properties to determine their suitability for further development as therapeutic agents .

科学的研究の応用

Synthesis and Structural Applications

- Synthesis of Heterocyclic Compounds : The compound has been used in synthesizing various heterocyclic compounds like thienopyrimido-1,2,4-triazoles, which are significant in medicinal chemistry and materials science (El-Gazzar, Hegab, Swelam, & Aly, 2002).

- Structural Studies : Research involving the structural investigation of similar compounds demonstrates their potential for the study of molecular interactions and properties, which is crucial in the design of new materials and drugs (Cakmak et al., 2022).

Biological and Medicinal Applications

- Antimicrobial and Antioxidant Properties : Certain derivatives of the compound have shown significant antimicrobial and antioxidant properties, which can be valuable in the development of new pharmaceuticals (Esteves-Souza et al., 2006).

- Anticancer Activity : Research on derivatives of this compound has revealed promising anticancer activities, highlighting its potential in cancer treatment and drug discovery (Feng et al., 2020).

Applications in Material Science

- Organic Sensitizers in Solar Cells : Derivatives of the compound have been used in the development of organic sensitizers for solar cells, demonstrating high conversion efficiency and contributing to advancements in renewable energy technologies (Kim et al., 2006).

Applications in Chemistry

- Polythiophene Derivatives for DNA Binding : Certain polythiophene derivatives related to this compound show potential for DNA binding, which could be significant in gene delivery and therapeutic applications (Carreon, Santos, Matson, & So, 2014).

特性

IUPAC Name |

1-(3-cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c12-6-8-3-5-17-10(8)14-11(15)13-7-9-2-1-4-16-9/h1-5H,7H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKLZQZOHOEIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)

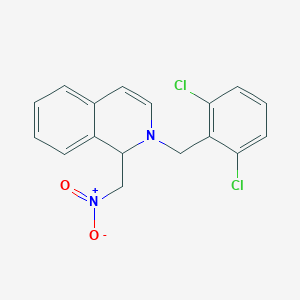

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)

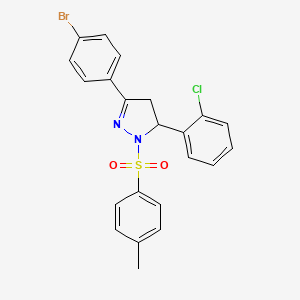

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

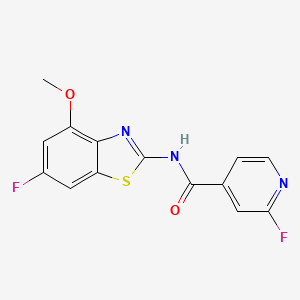

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)